1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
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Overview
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a synthetic compound with a complex molecular structure, integrating a triazine and a dihydrobenzo dioxin framework. The specific arrangement of these groups grants the compound unique chemical properties, enabling its applications across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea typically involves a multi-step process:
Formation of 4,6-Bis(dimethylamino)-1,3,5-triazine: : This intermediate is synthesized through nucleophilic substitution reactions involving cyanuric chloride and dimethylamine under controlled temperature and solvent conditions.
Coupling Reaction: : The 4,6-Bis(dimethylamino)-1,3,5-triazine is then reacted with a suitable precursor of the 2,3-dihydrobenzo dioxin moiety, often under anhydrous conditions to avoid side reactions.
Final Urea Formation: : The coupled product is further reacted with isocyanate derivatives to yield the final compound.
Industrial Production Methods
Scaling up this synthesis involves optimized reaction conditions, automated reactors, and rigorous quality control measures. The industrial production may also involve continuous flow techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea undergoes several reactions, such as:
Oxidation: : This compound can be oxidized under controlled conditions, often using mild oxidizing agents.
Reduction: : Selective reduction of functional groups within the molecule can be achieved using specific reagents.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under mild temperatures.
Reduction: : Metal hydrides or hydrogenation catalysts.
Substitution: : Various alkylating agents, acids, or bases.
Major Products Formed
Depending on the reaction type, the major products include modified triazine derivatives, hydroxylated compounds, and different substituted urea products.
Scientific Research Applications
The applications of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea are diverse:
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with various biological macromolecules.
Medicine: : Studied for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Industry: : Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with enzymes, receptors, and DNA, often inhibiting or modulating their activity.
Pathways Involved: : It can influence signaling pathways, such as kinase-mediated processes, and interfere with the synthesis and repair of DNA.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine derivatives: : Compounds like melamine and atrazine share the triazine core but differ significantly in their functional groups.
Benzodioxin derivatives: : Compounds such as dioxins and certain pharmaceutical agents have similar structures but distinct properties and uses.
Uniqueness
Structural Complexity: : The combination of triazine and benzodioxin moieties makes it unique.
Reactivity: : The compound's ability to undergo a variety of chemical reactions under mild conditions highlights its versatility.
This compound stands out due to its complex structure, reactivity, and broad range of applications, marking it as a valuable entity in scientific research and industrial applications.
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-23(2)15-20-14(21-16(22-15)24(3)4)10-18-17(25)19-11-5-6-12-13(9-11)27-8-7-26-12/h5-6,9H,7-8,10H2,1-4H3,(H2,18,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZDZWLBLZLQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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